Adipate-13C6 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipate-13C6 (sodium) is a compound where the adipate ion is labeled with carbon-13 isotopes. This labeling is useful in various scientific research applications, particularly in tracing and quantifying metabolic pathways. The compound is primarily used in research settings and is not intended for personal use .
Vorbereitungsmethoden
Adipate-13C6 (sodium) is synthesized by incorporating stable heavy isotopes of carbon into the adipate molecule. The synthetic route involves the reaction of carbon-13 labeled precursors with sodium hydroxide to form the sodium salt of adipate-13C6. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Analyse Chemischer Reaktionen
Adipate-13C6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Adipate-13C6 (sodium) can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Adipate-13C6 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: The compound helps in understanding metabolic processes in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: Adipate-13C6 (sodium) is used in the production of biodegradable polymers and other materials
Wirkmechanismus
The mechanism of action of Adipate-13C6 (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in identifying molecular targets and pathways involved in various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Adipate-13C6 (sodium) is unique due to its carbon-13 labeling, which distinguishes it from other adipate compounds. Similar compounds include:
Sodium adipate: The non-labeled version of the compound.
Adipate-13C6 (potassium): A similar compound where the sodium ion is replaced by potassium.
Adipate-13C6 (calcium): Another variant with calcium instead of sodium. These compounds share similar chemical properties but differ in their specific applications and the ions they contain
Eigenschaften
Molekularformel |
C6H8Na2O4 |
---|---|
Molekulargewicht |
196.06 g/mol |
IUPAC-Name |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI-Schlüssel |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
Isomerische SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.